![molecular formula C17H17ClF2N2 B5634879 1-(2-chlorophenyl)-4-(3,4-difluorobenzyl)piperazine](/img/structure/B5634879.png)
1-(2-chlorophenyl)-4-(3,4-difluorobenzyl)piperazine
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Overview
Description
1-(2-chlorophenyl)-4-(3,4-difluorobenzyl)piperazine is a chemical compound utilized as a pharmaceutical intermediate. Its synthesis and properties are of interest in the field of organic chemistry and pharmaceutical research.
Synthesis Analysis
The synthesis of similar compounds like 1-(2,3-dichlorophenyl)piperazine involves a multi-step process including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis (Quan, 2006). Another synthesis approach combines anhydrous piperazine with 2,3-dichloro-bromobenzene through the Ullmann reaction (Li Ning-wei, 2006).
Molecular Structure Analysis
The molecular structure of related compounds like 1-(2,3-dichlorophenyl)piperazine is confirmed through techniques like IR and 1H-NMR, which help in elucidating the arrangement of atoms and functional groups (Li Ning-wei, 2005).
Chemical Reactions and Properties
The synthesis of derivatives like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine involves reactions starting from basic chemicals like 3-chloroaniline, indicating the reactivity and versatility of piperazine-based compounds (Mai, 2005).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure can be determined using X-ray crystallography and other analytical techniques, as demonstrated in studies of similar compounds (Chen et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, can be inferred from the synthesis and structural analysis. Studies on similar compounds like 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine provide insights into these aspects (Ohtaka et al., 1989).
properties
IUPAC Name |
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2/c18-14-3-1-2-4-17(14)22-9-7-21(8-10-22)12-13-5-6-15(19)16(20)11-13/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZUOVMIEPDZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[(3,4-difluorophenyl)methyl]piperazine |
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